3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid
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Overview
Description
3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group, a methoxy group, and a benzenesulfonamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with amines to form the sulfonamido group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamido group can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, sulfonamides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl and methoxy groups may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxybenzoic acid: Lacks the sulfonamido group but shares the tert-butyl and methoxy substituents.
Benzoic acid: The simplest form, lacking any substituents.
Sulfanilamide: Contains the sulfonamido group but lacks the benzoic acid core.
Uniqueness
3-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities.
Properties
IUPAC Name |
3-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)13-8-9-15(24-4)16(11-13)25(22,23)19-14-7-5-6-12(10-14)17(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJQUPAZYUKKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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